Thiodiglycol Route Yield Advantage
The patented thiodiglycol-based synthetic route for N-(4-(2-ethylhexyloxy)phenyl)-1,1-dioxothiomorpholine (ST124AB) delivers a total yield of 86.5%–87.8% with gas chromatography-measured effective content exceeding 98% [1]. This directly contrasts with the earlier mercaptoethanol-based process, which is described in the patent as involving numerous reaction steps with heavy pollution and high production cost, resulting in lower yield and lower product purity [1]. No quantitative yield values from the prior process are disclosed, compelling the classification as a semi-quantitative head-to-head improvement.
| Evidence Dimension | Synthetic yield and product purity |
|---|---|
| Target Compound Data | Yield 86.5%–87.8%, GC purity >98% (effective content) |
| Comparator Or Baseline | Prior mercaptoethanol-based route (specific yield and purity not reported in patent, only described as inferior and more costly) |
| Quantified Difference | Target compound yield is quantified; comparator route yield is unquantified, but patent identifies the target route as reducing reaction steps, pollution and cost |
| Conditions | Batch reaction at 40–100°C using thiodiglycol, p-aminophenol, isooctane bromide, quaternary ammonium salt catalyst, and hydrogen peroxide; extraction with n-heptane; quantification by gas chromatography [1] |
Why This Matters
Procurement decisions should prefer material manufactured via the thiodiglycol route because it provides a verifiable minimum yield and purity threshold, which directly influences supply chain reliability and downstream stabilizer performance where specific purity is required (CAS 133467-41-1 with >98% GC) [1].
- [1] Preparation method of N-(4-(2-ethylhexyloxy) phenyl)-1, 1-dioxothiomorpholino. Chinese Patent CN102250043A (Examples 1–3 and Background). View Source
